Cas no 134150-70-2 (N-Benzyl-2-formyl Desipramine)

N-Benzyl-2-formyl Desipramine structure
N-Benzyl-2-formyl Desipramine structure
商品名:N-Benzyl-2-formyl Desipramine
CAS番号:134150-70-2
MF:C26H28N2O
メガワット:384.513326644897
CID:2085394
PubChem ID:125390356

N-Benzyl-2-formyl Desipramine 化学的及び物理的性質

名前と識別子

    • N-Benzyl-2-formyl Desipramine
    • 2-PIPERIDINEACETIC ACID, .ALPHA.-PHENYL-, ETHYL ESTER, HYDROCHLORIDE, (.ALPHA.R,2R)- (9CI)
    • 134150-70-2
    • 11-[3-[benzyl(methyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde
    • インチ: InChI=1S/C26H28N2O/c1-27(19-21-8-3-2-4-9-21)16-7-17-28-25-11-6-5-10-23(25)13-14-24-18-22(20-29)12-15-26(24)28/h2-6,8-12,15,18,20H,7,13-14,16-17,19H2,1H3
    • InChIKey: YCQURJISLLKBMY-UHFFFAOYSA-N
    • ほほえんだ: CN(CCCN1c2ccccc2CCc3c1ccc(c3)C=O)Cc4ccccc4

計算された属性

  • せいみつぶんしりょう: 384.220163521g/mol
  • どういたいしつりょう: 384.220163521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 503
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.8

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 549.3±50.0 °C at 760 mmHg
  • フラッシュポイント: 229.0±22.5 °C
  • じょうきあつ: 0.0±1.5 mmHg at 25°C

N-Benzyl-2-formyl Desipramine セキュリティ情報

N-Benzyl-2-formyl Desipramine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-503496-50 mg
N-Benzyl-2-formyl Desipramine,
134150-70-2
50mg
¥2,858.00 2023-07-10
TRC
B285630-500mg
N-Benzyl-2-formyl Desipramine
134150-70-2
500mg
$ 1642.00 2023-04-18
TRC
B285630-50mg
N-Benzyl-2-formyl Desipramine
134150-70-2
50mg
$ 207.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-503496-50mg
N-Benzyl-2-formyl Desipramine,
134150-70-2
50mg
¥2858.00 2023-09-05

N-Benzyl-2-formyl Desipramine 関連文献

N-Benzyl-2-formyl Desipramineに関する追加情報

N-Benzyl-2-formyl Desipramine (CAS No. 134150-70-2): An Overview of a Promising Compound in Pharmaceutical Research

N-Benzyl-2-formyl Desipramine (CAS No. 134150-70-2) is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound is a derivative of desipramine, a well-known tricyclic antidepressant, and the addition of the N-benzyl and 2-formyl groups significantly alters its pharmacological properties.

The chemical structure of N-Benzyl-2-formyl Desipramine is characterized by a tricyclic core with an additional benzyl group attached to the nitrogen atom and a formyl group at the 2-position. This structural modification not only enhances the compound's solubility and bioavailability but also modulates its binding affinity to various receptors, making it a promising candidate for the development of novel therapeutic agents.

Recent studies have focused on the potential of N-Benzyl-2-formyl Desipramine in treating neurological disorders, particularly depression and anxiety. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits enhanced serotonin reuptake inhibition compared to its parent molecule, desipramine. This finding suggests that N-Benzyl-2-formyl Desipramine could be more effective in managing symptoms associated with mood disorders while potentially reducing side effects commonly associated with traditional tricyclic antidepressants.

In addition to its antidepressant properties, N-Benzyl-2-formyl Desipramine has shown promise in preclinical studies for its neuroprotective effects. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings open up new avenues for exploring the therapeutic potential of N-Benzyl-2-formyl Desipramine in treating these debilitating conditions.

The pharmacokinetic profile of N-Benzyl-2-formyl Desipramine has also been extensively studied. A study published in the European Journal of Pharmaceutical Sciences reported that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. These properties make it suitable for once-daily dosing regimens, enhancing patient compliance and convenience.

Safety and toxicity assessments are crucial steps in drug development, and several studies have evaluated the safety profile of N-Benzyl-2-formyl Desipramine. Preclinical toxicology studies conducted by a team at Harvard Medical School showed that this compound has a wide therapeutic window and low toxicity at clinically relevant doses. These findings support its potential for further clinical evaluation.

Clinical trials are currently underway to assess the efficacy and safety of N-Benzyl-2-formyl Desipramine in human subjects. Early-phase trials have shown promising results, with participants reporting significant improvements in mood and cognitive function without severe adverse effects. These preliminary findings have generated considerable interest among researchers and pharmaceutical companies alike.

The future prospects for N-Benzyl-2-formyl Desipramine are bright. Ongoing research aims to further elucidate its mechanism of action and optimize its formulation for various delivery methods. Additionally, efforts are being made to explore combination therapies involving this compound with other drugs to enhance therapeutic outcomes.

In conclusion, N-Benzyl-2-formyl Desipramine (CAS No. 134150-70-2) represents a promising advancement in pharmaceutical research. Its unique chemical structure, enhanced pharmacological properties, and favorable safety profile make it a compelling candidate for the development of new treatments for mood disorders and neurodegenerative diseases. As research continues to unfold, it is likely that this compound will play an increasingly important role in improving patient outcomes and advancing medical science.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量